4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide synthesis pathway
4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide
Introduction
4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure found in numerous biologically active molecules, including well-known drugs. The presence of a carbohydrazide moiety at the 3-position offers a versatile handle for constructing more complex molecular architectures, such as 1,3,4-oxadiazoles and hydrazones, while the bromo substituent at the 4-position serves as a key site for further functionalization via cross-coupling reactions.[1][2]
This guide, designed for researchers and drug development professionals, provides a comprehensive overview of a robust and logical synthetic pathway to this valuable building block. We will delve into the strategic considerations behind each synthetic step, explain the underlying reaction mechanisms, and provide detailed experimental protocols grounded in established chemical principles.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic strategy for the target molecule involves a sequence of reliable and well-documented transformations. The final carbohydrazide functional group is most readily installed by the hydrazinolysis of a corresponding ester precursor. This leads to the key intermediate, ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate .
The synthesis of this key intermediate can be approached by first constructing the core pyrazole ring, followed by sequential installation of the required substituents. A plausible forward synthesis, therefore, involves three primary stages:
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Pyrazole Ring Formation: Construction of the N-ethylated pyrazole-3-carboxylate core.
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Regioselective Bromination: Introduction of the bromine atom at the C4 position of the pyrazole ring.
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Hydrazinolysis: Conversion of the ethyl ester to the final carbohydrazide product.
This multi-step approach allows for controlled installation of each functional group, ensuring high purity and yield of the final product.
Caption: Retrosynthetic pathway for the target molecule.
Part 1: Synthesis of the Pyrazole Core
The foundational step is the construction of the N-ethylated pyrazole ring. A highly efficient method for this is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl equivalent. In this case, ethylhydrazine is reacted with diethyl (ethoxymethylene)malonate.
Mechanism and Rationale
This reaction proceeds via an initial Michael addition of the more nucleophilic nitrogen of ethylhydrazine to the electron-deficient double bond of the malonate derivative. This is followed by an intramolecular cyclization with the elimination of ethanol to form the pyrazole ring. The use of diethyl (ethoxymethylene)malonate is advantageous as it reliably yields the 3-carboxylate isomer.
Experimental Protocol: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-3-carboxylate
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To a solution of ethylhydrazine oxalate (1.0 equivalent) in water, add a 50% w/v NaOH solution to adjust the pH to approximately 9.5.[3]
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Heat the mixture to 40°C and add diethyl (ethoxymethylene)malonate (1.0 equivalent) dropwise over 1 hour, maintaining the pH between 9.0-9.5 with periodic additions of NaOH solution.
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After the addition is complete, continue stirring the mixture at 40°C for an additional 3 hours.
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Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude material by silica gel column chromatography to afford ethyl 1-ethyl-1H-pyrazole-3-carboxylate as a clear oil.
Part 2: Regioselective C4-Bromination
The second stage involves the electrophilic bromination of the pyrazole ring. The electron-rich nature of the pyrazole system facilitates this transformation, and the directing effects of the existing substituents guide the bromine to the C4 position.
Mechanism and Rationale
The pyrazole ring is activated towards electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack. N-Bromosuccinimide (NBS) or N-bromosaccharin are often preferred over elemental bromine as they provide a low, controlled concentration of the electrophilic bromine species, minimizing the formation of poly-brominated byproducts and improving regioselectivity.[4][5] The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF.
Caption: Experimental workflow for C4-bromination.
Experimental Protocol: Synthesis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate
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Dissolve ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in acetonitrile (10 mL per gram of substrate).
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To this stirred solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
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Extract the mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the solvent under reduced pressure.
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Purify the resulting residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate.
Part 3: Formation of the Carbohydrazide
The final step is the conversion of the ethyl ester to the target carbohydrazide via hydrazinolysis. This is a standard and highly effective nucleophilic acyl substitution reaction.
Mechanism and Rationale
Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate formed then collapses, eliminating ethanol and forming the stable carbohydrazide product.[6][7] The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating the mixture in a protic solvent like ethanol.[6][8]
Experimental Protocol: Synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide
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Suspend ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in absolute ethanol (20 mL per gram of ester).
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Add hydrazine hydrate (5.0 equivalents, ~99%) to the suspension.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
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After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath.
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The product will often precipitate from the solution upon cooling. Collect the solid precipitate by vacuum filtration.
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Wash the collected solid with cold ethanol to remove any unreacted starting material and impurities.
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Dry the solid under vacuum to obtain 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide as a white or off-white solid.
Data Summary
The following table summarizes the expected outcomes for the synthetic sequence. Yields and physical properties are representative and may vary based on experimental conditions and scale.
| Step | Product Name | Molecular Formula | Expected Yield (%) | Physical State |
| 1 | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | C₈H₁₂N₂O₂ | 70-80 | Clear Oil |
| 2 | Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | C₈H₁₁BrN₂O₂ | 85-95 | Solid |
| 3 | 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide | C₆H₉BrN₄O | 80-90 | White Solid |
Conclusion
The described three-step synthetic pathway provides a reliable and efficient method for the preparation of 4-bromo-1-ethyl-1H-pyrazole-3-carbohydrazide. The synthesis relies on well-established chemical transformations, including a cyclocondensation to form the pyrazole core, a regioselective electrophilic bromination, and a final hydrazinolysis. Each step is designed for high yield and purity, culminating in a versatile building block that is primed for further elaboration in drug discovery and chemical biology programs. The protocols provided are robust and can be adapted for various research and development scales.
References
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health (NIH). Available from: [Link]
-
(PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available from: [Link]
-
ethyl azodicarboxylate - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available from: [Link]
-
Carbazic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. Google Patents.
-
ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Available from: [Link]
- WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents. Google Patents.
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromo-substituted compound thereof - Google Patents. Google Patents.
-
Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. Arkivoc. Available from: [Link]
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchGate. ResearchGate. Available from: [Link]
-
3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method - DOI. Available from: [Link]
-
Bromination of pyrazole-3(5)-carboxylic acid - ResearchGate. ResearchGate. Available from: [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México. SciELO México. Available from: [Link]
- WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents. Google Patents.
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central. National Institutes of Health (NIH). Available from: [Link]
- Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents. Google Patents.
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - sioc-journal.cn. Chinese Journal of Organic Chemistry. Available from: [Link]
-
Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - NIH. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. PrepChem.com. Available from: [Link]
Sources
- 1. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-ethyl-1H-pyrazol-5-ol synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.org.mx [scielo.org.mx]
- 6. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 8. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
